molecular formula C15H15NO4S B13210280 (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid

Cat. No.: B13210280
M. Wt: 305.4 g/mol
InChI Key: STVRRWBCNXJWRH-VOTSOKGWSA-N
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Description

The compound (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid (molecular formula: C₁₃H₁₃NO₄S, molecular weight: 198.22) features a cinnamic acid backbone substituted with a methoxy group at the 3-position and a (2-methyl-1,3-thiazol-4-yl)methoxy group at the 2-position of the phenyl ring . The thiazole moiety is notable for its prevalence in bioactive molecules, often enhancing pharmacokinetic properties such as bioavailability and metabolic stability .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(E)-3-[3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO4S/c1-10-16-12(9-21-10)8-20-15-11(6-7-14(17)18)4-3-5-13(15)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)/b7-6+

InChI Key

STVRRWBCNXJWRH-VOTSOKGWSA-N

Isomeric SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)/C=C/C(=O)O

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Methoxyphenyl Thiazolyl Ether

The key intermediate, 3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl derivative, can be synthesized by nucleophilic substitution or etherification reactions involving:

  • A 3-methoxy-2-hydroxyphenyl precursor (such as 3-methoxy-2-hydroxybenzaldehyde or 3-methoxy-2-hydroxyphenol).
  • A suitable 2-methyl-1,3-thiazol-4-ylmethyl halide (e.g., bromide or chloride) or equivalent electrophile.

The reaction proceeds via the formation of an ether bond through the nucleophilic attack of the phenolic hydroxyl group on the thiazolylmethyl electrophile under basic conditions.

Typical conditions:

  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Room temperature to reflux.
  • Reaction time: Several hours to overnight.

Example reaction:

Step Reagents and Conditions Yield (%) Notes
Etherification 3-methoxy-2-hydroxyphenyl + 2-methyl-1,3-thiazol-4-ylmethyl bromide, K2CO3, DMF, reflux, 12 h 60–75% Purification by column chromatography or recrystallization

Summary of Preparation Route

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Etherification 3-methoxy-2-hydroxyphenyl compound + 2-methyl-1,3-thiazol-4-ylmethyl halide K2CO3, DMF, reflux 3-methoxy-2-(thiazolylmethoxy)phenyl intermediate 60–75
2 Oxidation (if needed) Intermediate from Step 1 Oxidizing agent (e.g., PCC) Aldehyde derivative 70–80
3 Knoevenagel condensation Aldehyde derivative + malonic acid Piperidine, ethanol, reflux (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid 65–85

Analytical Characterization and Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenylacrylic acid.

    Reduction: Formation of 3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}propanoic acid.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The acrylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamic Acid Derivatives with Heterocyclic Substituents

Compound 10d (AChE Inhibitor)
  • Structure: 3-(3-Methoxy-4-((1-(2-oxo-2-(p-tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid.
  • Key Features : Incorporates a triazole acetamide group instead of a thiazole.
  • Activity : Exhibits potent acetylcholinesterase (AChE) inhibition, attributed to the 4-CH₃ group on the triazole ring enhancing binding affinity .
(2E)-3-(2-{Acetyl[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acrylic Acid
  • Structure : Thiazole ring modified with an acetyl and trifluoromethylphenyl group.
  • Key Features : The electron-withdrawing trifluoromethyl group may increase metabolic resistance.
  • Relevance : Highlights the role of thiazole modifications in tuning bioactivity .
Ferulic Acid 4-Sulfate
  • Structure : (2E)-3-[3-Methoxy-4-(sulfooxy)phenyl]acrylic acid.
  • Key Features : Replaces the thiazole-methoxy group with a sulfate ester.
  • Properties: Higher molecular weight (274.24 vs.

Thiazole-Containing Analogues

(2-Methyl-1,3-thiazol-4-yl)methanol
  • Structure : Precursor to the thiazole-methoxy group in the target compound.
  • Role : Used in synthesizing derivatives with improved lipophilicity and bioavailability .
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine)
  • Structure : Ethynyl-linked thiazole and piperidine.
  • Activity : Attenuates stress-induced cocaine seeking, suggesting neurological applications for thiazole-containing compounds .

Substituent Impact on Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₃H₁₃NO₄S 198.22 Thiazole methoxy, methoxy phenyl Not specified
10d (AChE inhibitor) C₂₂H₂₁N₃O₅ 407.42 Triazole acetamide, 4-CH₃ group Potent AChE inhibition
Ferulic acid 4-sulfate C₁₀H₁₀O₇S 274.24 Sulfate group, methoxy phenyl Not specified
(2E)-3-(2-Thienyl)acrylic acid C₇H₆O₂S 154.19 Thienyl group Not specified
  • Thiazole vs. Triazole : Thiazole rings (as in the target compound) offer π-stacking capabilities, while triazoles (e.g., 10d) provide hydrogen-bonding sites, influencing target selectivity .
  • Sulfate vs. Methoxy : Sulfate esters (e.g., ferulic acid 4-sulfate) increase hydrophilicity, whereas methoxy groups enhance membrane permeability .

Biological Activity

The compound (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is a synthetic organic molecule with a complex structure that includes a methoxy group and a thiazole moiety. Its unique chemical properties suggest potential biological activities, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4SC_{15}H_{15}NO_4S, with a molecular weight of approximately 305.4 g/mol. The structural features include:

  • Double bond in the acrylic acid backbone (indicated by the (2E) configuration).
  • Methoxy group which can enhance lipophilicity and biological activity.
  • Thiazole ring , known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid may interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : These compounds may act as allosteric modulators of receptors, enhancing or inhibiting their activity in response to other ligands.

Pharmacological Activities

Studies have demonstrated that related compounds exhibit several pharmacological effects:

  • Antimicrobial Activity : Similar thiazole derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Methoxy-substituted phenolic compounds are known for their anti-inflammatory activities.
  • Antioxidant Properties : The presence of phenolic structures contributes to antioxidant effects, which can protect cells from oxidative stress.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid :

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleThiazole ringAntimicrobial
Methoxyphenylacrylic AcidMethoxy groupAnti-inflammatory
CurcuminPhenolic structureAntioxidant, anti-cancer

Case Studies and Research Findings

Recent studies have explored the biological activity of thiazole-containing compounds. For instance:

  • Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of methoxy-substituted phenolic compounds in animal models, indicating their potential use in managing inflammatory diseases .
  • Cancer Research : Compounds similar to the target compound have been evaluated for their anticancer effects, showing promise in inhibiting tumor growth through apoptosis induction .

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